Ethylene glycol diallyl ether

Description

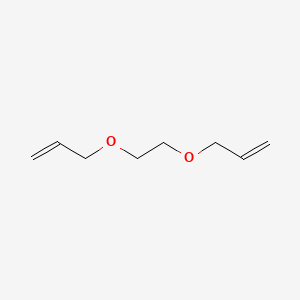

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-prop-2-enoxyethoxy)prop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-5-9-7-8-10-6-4-2/h3-4H,1-2,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CARNFEUGBMWTON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCCOCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59788-01-1 | |

| Record name | Poly(ethylene glycol) diallyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59788-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2064733 | |

| Record name | Ethylene glycol diallyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7529-27-3, 59788-01-1 | |

| Record name | Ethylene glycol diallyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7529-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, 3,3'-(1,2-ethanediylbis(oxy))bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007529273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 3,3'-[1,2-ethanediylbis(oxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylene glycol diallyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-[1,2-ethanediylbis(oxy)]dipropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Polyethylene glycol diallylether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Preparations of Ethylene Glycol Diallyl Ether

Established Synthetic Pathways for Ethylene (B1197577) Glycol Diallyl Ether Monomers

Williamson Ether Synthesis Protocols

The most prevalent laboratory and industrial method for preparing ethylene glycol diallyl ether is the Williamson ether synthesis. This classic nucleophilic substitution reaction involves deprotonating ethylene glycol with a strong base, such as sodium hydride or potassium hydroxide (B78521), to form the corresponding alkoxide. This alkoxide then reacts with an allyl halide, like allyl chloride or allyl bromide, via an SN2 mechanism to yield the diallyl ether.

To ensure high yields and minimize side reactions, the synthesis is typically performed under anhydrous conditions. Solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are often employed to dissolve the reactants and facilitate the reaction kinetics. The reaction temperature is carefully controlled, generally within the range of 40°C to 100°C, to optimize productivity and selectivity.

A variation of this method utilizes phase-transfer catalysis (PTC), which is noted for being an efficient and environmentally considerate approach for reactions involving immiscible phases. mdpi.commdpi.com In this protocol, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bisulfate) or a crown ether, facilitates the transfer of the alkoxide from an aqueous or solid phase to an organic phase where the reaction with the allyl halide occurs. google.combme.huacs.org This method allows for the use of aqueous sodium hydroxide and can lead to a high degree of allylation. mdpi.comgoogle.com For instance, a 61% yield of this compound (purity >95%) has been reported using tetrabutylammonium bisulfate as the catalyst with allyl chloride and 50% aqueous NaOH at 70-75°C. google.com

Table 1: Comparison of Williamson Ether Synthesis Protocols

| Method | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|---|

| Standard | NaH, KOH | THF, DMF | 40 - 100 | >80 | High |

Alternative Chemical Synthesis Routes and Their Efficiencies

Beyond the Williamson synthesis, other routes to this compound have been developed. One notable method is the reaction of ethylene oxide with allyl alcohol. This process is often catalyzed by bases like potassium hydroxide, sodium hydroxide, or sodium allylate. The reaction is conducted under controlled temperature (75°C to 160°C) and pressure (0.01 to 0.4 MPa). google.com This approach can achieve high product purity (>99%) after purification steps such as neutralization and vacuum distillation. google.com A key advantage is the potential for a continuous process; however, it requires the handling of hazardous ethylene oxide.

Acid-catalyzed etherification represents another alternative. In this method, ethylene glycol reacts with allyl alcohol in the presence of an acid catalyst, such as sulfuric acid or a strong acid ion-exchange resin. Reaction temperatures typically range from 80°C to 160°C. This route can also yield high-purity this compound.

Table 2: Efficiency of Alternative Synthesis Routes

| Method | Catalyst | Key Reactants | Temperature (°C) | Purity (%) | Advantages | Limitations | Reference |

|---|---|---|---|---|---|---|---|

| Ethylene Oxide Addition | KOH, NaOH, Sodium allylate | Allyl alcohol, Ethylene oxide | 75 - 160 | >99 | High purity, Continuous process possible | Handling of hazardous ethylene oxide | google.com |

Advanced Synthetic Strategies and Catalytic Approaches

Isomerization Reactions for Functional Derivatives of Poly(ethylene glycol) Allyl Ether

The allyl ether groups in poly(ethylene glycol) diallyl ether and its derivatives can be isomerized to 1-propenyl ethers, which are highly reactive monomers for cationic photopolymerization. researchgate.net This transformation is often catalyzed by transition metal complexes, particularly those based on ruthenium. researchgate.netbibliotekanauki.pl The isomerization proceeds via a hydride mechanism, involving the addition and elimination of a ruthenium hydride species. researchgate.net

Various ruthenium complexes, such as [RuClH(CO)(PPh₃)₃], have proven to be effective catalysts for the double-bond migration in allyl ethers. researchgate.netrsc.org The reaction can be carried out under solvent-free conditions, and the conversion to the 1-propenyl ether can be quantitative. researchgate.netbibliotekanauki.pl The activity of the catalyst can be influenced by factors like temperature and the presence of co-catalysts or additives. bibliotekanauki.plrsc.org For example, the catalytic activity of [RuClH(CO)(PPh₃)₃] can be significantly enhanced by UV irradiation. rsc.org

Recent research has also explored other metal catalysts. For instance, a nickel hydride complex has been used for the cleavage of allyl ethers, which is induced by isomerization of the allyl group. thieme-connect.com Cobalt complexes, such as cobalt(II)(salen), have been developed for the Z-selective oxidative isomerization of allyl ethers to generate geometrically defined Z-enol ethers. acs.orgnih.gov

Functionalization Techniques for Oligomeric and Polymeric this compound

The pendant allyl groups on oligomeric and polymeric forms of this compound serve as versatile handles for further functionalization. One of the most common and efficient methods for modifying these allyl groups is the thiol-ene reaction. This reaction, which can be initiated by photolysis or thermal means, involves the addition of a thiol to the double bond of the allyl ether. nih.govdtu.dkencyclopedia.pub The thiol-ene reaction is characterized by its high efficiency, step-growth mechanism, and tolerance to a wide range of functional groups. dtu.dknih.gov

This functionalization technique allows for the introduction of various moieties onto the poly(ethylene glycol) backbone. nih.gov For example, by using thiol-containing molecules with specific functionalities (e.g., esters for degradability), the properties of the resulting polymer network, such as degradability, swelling ratio, and mechanical strength, can be systematically tuned. nih.gov The thiol-ene click chemistry has been employed to create hydrogels from dendron-polymer-dendron conjugates and to crosslink polymers for applications like protein delivery. nih.govresearchgate.net

Other functionalization strategies include copolymerization. For instance, poly(ethylene glycol) diallyl ether can be copolymerized with monomers like 4-vinyl-1,3-dioxolan-2-one (B1349326) to create cross-linked polymer electrolytes for battery applications. nih.gov Additionally, functional polyethers have been synthesized by copolymerizing ethylene oxide with functional epoxides like N,N-diallyl glycidyl (B131873) amine and ethylene glycol vinyl glycidyl ether, initiated by a catechol-derived alcohol. nih.govacs.org

Optimization of Reaction Parameters for Enhanced Synthesis Productivity and Selectivity

Optimizing reaction parameters is crucial for maximizing the yield and selectivity of this compound synthesis. In the Williamson ether synthesis using phase-transfer catalysis, factors such as agitation speed, the choice of organic solvent, the type and amount of catalyst, and the concentration of the alkali solution significantly impact the reaction rate and conversion. researchgate.net For example, using a higher concentration of the aqueous alkali solution can limit the hydrolysis of allyl chloride, a common side reaction. mdpi.com

In the synthesis of poly(ethylene glycol) mono-1-propenyl ether via isomerization, key parameters influencing catalyst productivity and reaction selectivity include the concentration of the ruthenium complex, reaction temperature, and the reaction atmosphere (e.g., argon vs. air). bibliotekanauki.plresearchgate.net Studies have shown that the structure of the allyl substrate, specifically the length of the polyethylene (B3416737) glycol chain, has a profound effect on the catalytic activity. bibliotekanauki.plresearchgate.net For instance, with certain ruthenium catalysts, 2-[2-(allyloxy)ethoxy]ethanol undergoes a much faster isomerization compared to 2-allyloxyethanol (B34915) at 80°C. bibliotekanauki.pl The presence of trace amounts of allyl hydroperoxides, formed via autoxidation of the substrate, can also significantly affect the catalyst's activity. bibliotekanauki.pl

Table 3: Selected Optimized Parameters for Isomerization of Allyloxypoly(ethylene glycol) Derivatives

| Catalyst | Substrate | Catalyst Conc. (mol%) | Temperature (°C) | Atmosphere | Yield of 1-propenyl ether (%) | Reaction Time | Reference |

|---|---|---|---|---|---|---|---|

| [RuClH(CO)(PPh₃)₃] | 2-allyloxyethanol | 0.01 - 0.05 | 120 | Air | Quantitative | 3 h | bibliotekanauki.pl |

Polymerization Science of Ethylene Glycol Diallyl Ether

Homopolymerization Investigations

Ethylene (B1197577) glycol diallyl ether (EGDAE) is a bifunctional monomer that has been the subject of various homopolymerization studies to understand its reactivity and the resulting polymer structures. These investigations have explored free-radical, cyclopolymerization, and cationic polymerization pathways.

The free-radical polymerization of ethylene glycol diallyl ether is characterized by the reactivity of its two allyl groups. The polymerization is typically initiated by thermal or photochemical decomposition of an initiator to produce free radicals. However, the polymerization of allyl monomers like EGDAE is often accompanied by degradative chain transfer, where a hydrogen atom is abstracted from an allylic position. This process can lead to the formation of a stable allylic radical, which is less reactive and can slow down or terminate the polymerization, resulting in low molecular weight polymers.

The kinetics of the free-radical polymerization of diallyl ethers can be complex. For instance, in the polymerization of allyl methacrylate (B99206) in diallyl ether as a solvent, the rate of polymerization was found to be proportional to the initiator concentration to the power of 0.7 and the monomer concentration to the power of 1.6. researchgate.net While this specific data is for a related system, it highlights the potential for complex kinetic relationships in diallyl ether polymerizations. The presence of two reactive sites in EGDAE also allows for crosslinking, leading to the formation of a network structure.

A significant aspect of the polymerization of diallyl compounds like EGDAE is their propensity to undergo cyclopolymerization. In this process, the propagating radical center of a growing polymer chain adds intramolecularly to the second double bond of the same monomer unit, forming a cyclic structure within the polymer backbone. This intramolecular cyclization competes with the intermolecular propagation, where the radical adds to a double bond of a new monomer molecule.

The extent of cyclization versus linear propagation and crosslinking is influenced by factors such as monomer concentration, temperature, and the nature of the solvent. For other divinyl monomers, it has been shown that soluble polymers can be obtained at lower monomer concentrations, which favors the intramolecular cyclization reaction. researchgate.net The resulting polymer from the cyclopolymerization of diallyl ethers typically contains five- or six-membered rings as the predominant structural units in the main chain.

This compound can also undergo cationic polymerization, typically initiated by strong acids or other cationic initiators. In this mechanism, a carbocation is generated, which then propagates by adding to the double bonds of the monomer. Compared to vinyl ethers, which are highly reactive in cationic polymerization, allyl ethers like EGDAE generally exhibit lower reactivity.

The ether oxygen atoms in EGDAE can play a role in the polymerization process. While they can be protonated by strong acids to initiate polymerization, they can also chelate with certain catalysts, influencing the polymerization kinetics. Studies on the cationic polymerization of related divinyl ethers have shown that soluble polymers can be obtained under specific conditions, for example, using iodine as a catalyst in dichloromethane. researchgate.net The structure of the resulting polymer is dependent on the reaction conditions and the catalyst system employed. It has been noted that allyl ethers like EGDAE have higher thermal stability compared to vinyl ethers such as triethylene glycol divinyl ether, which polymerize through cationic mechanisms.

Copolymerization Research and Reactivity Ratio Determinations

Copolymerization studies involving this compound are crucial for developing new materials with tailored properties. These studies often focus on determining the reactivity ratios of the comonomers, which describe their relative tendencies to react with the growing polymer chain.

Thiol-ene photopolymerization is a highly efficient, radical-mediated reaction between a thiol and an alkene, such as the allyl groups in this compound. nih.gov This type of polymerization proceeds via a step-growth mechanism, leading to the formation of homogeneous network structures. nih.gov These systems are of interest for creating degradable networks for biomedical applications. nih.gov

In these systems, a photoinitiator generates radicals upon exposure to UV light, which then abstract a hydrogen atom from a thiol, creating a thiyl radical. This thiyl radical then adds to an ene (the allyl group of EGDAE), and the resulting carbon-centered radical can then abstract a hydrogen from another thiol molecule, propagating the chain. The efficiency and kinetics of this process can be influenced by the structure of both the thiol and the ene monomer.

Table 1: Formulations for Thiol-Allyl Ether Networks

| Formulation | Initial Solvent Concentration | PEG Molecular Weight in Diallyl Ether Monomers | Average Thiol Monomer Functionality | Concentration of Degradable Sites |

| 1-3 | Varied | Constant | Constant | Constant |

| 3-5 | Constant | Varied | Constant | Constant |

| 6-7 | Constant | Constant | Varied | Constant |

| 9-11 | Constant | Constant | Constant | Varied |

This table is based on a study of degradable thiol-ene networks where similar systematic variations in formulation were explored. nih.gov

This compound has been copolymerized with various vinyl ethers and olefinic monomers to modify the properties of the resulting polymers. For instance, the copolymerization of divinyl ethers with vinyl ethers can lead to soluble copolymers when initiated with iodine. researchgate.net

The copolymerization of ethylene with allyl ethers like EGDAE has been investigated using palladium catalysts. Research has shown that EGDAE can be incorporated into a polyethylene (B3416737) chain, with one study reporting up to 20 mol% incorporation. This is significantly higher than the incorporation of allyl ethyl ether, which is attributed to more favorable insertion pathways and reduced steric hindrance for EGDAE.

The reactivity ratios for the copolymerization of ethylene glycol vinyl glycidyl (B131873) ether (a related monomer) with ethylene oxide have been determined, indicating that the glycidyl ether can be more reactive than ethylene oxide in anionic ring-opening polymerization. nih.gov While specific reactivity ratios for EGDAE with many common comonomers are not widely reported, the general behavior suggests that the reactivity of the allyl groups is a key factor. In copolymerizations with more reactive monomers, EGDAE may be incorporated less readily.

Integration of this compound into Complex Polymer Architectures

This compound (EGDAE), as a divinyl monomer, is instrumental in the synthesis of complex and highly functional polymer architectures that extend beyond simple linear chains. Its two allyl groups provide reactive sites for creating sophisticated three-dimensional structures through various polymerization techniques.

One of the primary applications of EGDAE is as a cross-linking agent to form three-dimensional polymer networks . These networks are the foundation for materials such as high-performance coatings, adhesives, and specialty plastics where robust mechanical and thermal properties are required. growthmarketreports.com In the field of absorbent materials, cross-linking with polyallyl ether compounds like EGDAE has been shown to produce polymers with superior water absorptivity compared to those made with common acrylic cross-linking agents. google.com

A significant application is in the formation of hydrogel networks , particularly for biomedical uses. Through thiol-ene photopolymerization, EGDAE or its poly(ethylene glycol) (PEG) analogues can be reacted with multifunctional thiol monomers to create degradable hydrogels. nih.gov The structure of these networks, and consequently their properties like degradation rate and modulus, can be systematically controlled by varying parameters such as the molecular weight of the PEG-diallyl ether monomer or the concentration of degradable ester functionalities within the thiol comonomers. nih.gov

Under specific polymerization conditions, such as high dilution, EGDAE can participate in cyclopolymerization . In this process, an alternating sequence of intramolecular cyclization (ring formation) and intermolecular propagation occurs. This pathway leads to the formation of soluble polymers containing cyclic repeating units within the main chain, rather than the extensively cross-linked, insoluble gels that form at higher concentrations. dntb.gov.uacardiff.ac.uk

The synthesis of more advanced, non-linear architectures such as hyperbranched and star polymers can also be achieved using divinyl monomers like EGDAE. A "core-first" strategy involves polymerizing the divinyl monomer under dilute conditions to create a soluble, nanosized cross-linked core. This core contains multiple reactive sites from which linear polymer chains can be subsequently grown, resulting in a star-like architecture. cardiff.ac.uk

Furthermore, the oligo(ethylene glycol) backbone of related divinyl monomers has been exploited to create polymeric pseudo-crown ethers . In the presence of certain cations, the ether oxygens in the backbone can form a complex with the ion, forcing the monomer into a cyclic pre-conformation. This templating effect enhances the efficiency of cyclopolymerization, allowing for the synthesis of soluble polymers with large, well-defined pendent rings. cardiff.ac.uk

Kinetic and Mechanistic Studies of Polymerization Processes

Determination of Rate Constants and Reaction Orders in Polymerization

The kinetics of polymerization involving this compound are highly dependent on the specific reaction mechanism, which is dictated by the comonomers and initiation method. The rate constants and reaction orders provide quantitative insight into how the concentrations of monomer and initiator influence the speed of the polymerization process.

For the radical polymerization of divinyl ethers, which are structurally related to diallyl ethers, kinetic studies have been performed. In the case of ethylene glycol divinyl ether (EGVE), the rate of polymerization was found to be proportional to the 1.5 power of the monomer concentration and the 0.6 power of the initiator concentration. researchgate.net This indicates a complex kinetic behavior that deviates from the classic model, likely due to the effects of cyclization and chain transfer events.

| Reactant | Reaction Order |

|---|---|

| Monomer (EGVE) | 1.5 |

| Initiator | 0.6 |

In contrast, when EGDAE is polymerized via a thiol-ene mechanism , the reaction proceeds through step-growth kinetics. nih.gov This process involves the alternating addition of a thiyl radical to a double bond and a subsequent chain-transfer step. The kinetics are fundamentally different from radical homopolymerization. While specific rate constants for EGDAE are not detailed in the provided literature, general propagation rate constants (k_p) for thiol-ene systems are known to be influenced by the nucleophilicity of the thiol.

| Polymerization System | Parameter | Typical Value / Relationship | Reference |

|---|---|---|---|

| Radical Polymerization (Allyl Methacrylate in Diallyl Ether) | Overall Rate (Rp) | Rp = k[Initiator]0.7[Monomer]1.6 | researchgate.net |

| Anionic Polymerization (Ethylene Oxide) | Propagation Rate Constant (kp-) | 1.7 L mol-1 s-1 (at 20 °C in THF) | acs.org |

Elucidation of Chain Transfer and Termination Events in Polymerization

The allyl functional groups in this compound are central to the chain transfer and termination mechanisms during its polymerization, particularly in radical processes.

The mechanism is distinctly different in thiol-ene polymerization . Here, chain transfer is not a terminating event but a crucial and productive step in the propagation cycle. nih.gov The process occurs via a two-step mechanism:

Propagation: A thiyl radical adds across one of the allyl double bonds of an EGDAE molecule, forming a carbon-centered radical.

Chain Transfer: This carbon-centered radical rapidly abstracts a hydrogen atom from a thiol molecule, forming a stable thioether bond and regenerating a new thiyl radical.

This new thiyl radical can then continue the cycle by adding to another allyl group. This efficient and alternating sequence of propagation and chain transfer is the hallmark of the thiol-ene step-growth mechanism, which minimizes unwanted side reactions and allows for the formation of uniform polymer networks. nih.govrsc.org

While termination through the direct combination of two propagating radicals can occur in radical polymerization, its role is often overshadowed by the high frequency of degradative chain transfer events when allyl monomers like EGDAE are used. researchgate.net

Design Principles and Synthetic Approaches for this compound-Based Crosslinked Networks

The design of crosslinked networks using this compound hinges on its ability to participate in polymerization reactions, primarily through its two reactive allyl groups. These terminal double bonds enable it to connect polymer chains, creating a durable three-dimensional structure. growthmarketreports.com The primary mechanism for forming these networks is free-radical polymerization. Another significant approach is the thiol-ene reaction, a click chemistry process where a thiol group reacts with the allyl group's double bond, forming a stable thioether linkage in an alternating copolymerization. nih.gov

Synthetic approaches for this compound itself typically involve established chemical reactions. One common method is the Williamson ether synthesis. This process involves deprotonating ethylene glycol with a strong base like sodium hydride to form an alkoxide, which then undergoes a nucleophilic substitution reaction (SN2) with an allyl halide, such as allyl chloride or allyl bromide. Another method is the reaction of ethylene oxide with allyl alcohol in the presence of a catalyst.

For creating the crosslinked networks, a common strategy is the in situ polymerization of the ether. In the context of polymer electrolytes, this involves inducing free-radical copolymerization via ultraviolet (UV) light irradiation of a reactive solution containing a poly(ethylene glycol) diallyl ether (PEGDAE) oligomer, a reactive diluent, and a lithium salt. nih.govresearchgate.net This process results in a polymer matrix composed of a linear polyethylene chain cross-linked by ethylene oxide units. nih.govresearchgate.net

Application in Solid Polymer Electrolytes and Ion-Conducting Materials

This compound and its polymeric analogs are utilized as crosslinking agents in the development of gel polymer electrolytes (GPEs) and cross-linked polymer electrolytes (XPEs) for energy storage devices like lithium-ion batteries. nih.gov These electrolytes are synthesized by crosslinking a polymer matrix, which often includes a plasticizer like poly(ethylene glycol) dimethyl ether (PEGDME) to enhance ion conduction. nih.gov The crosslinked structure provides mechanical stability to the electrolyte while the ether linkages facilitate lithium-ion transport.

Novel XPEs have been synthesized through UV-induced free-radical copolymerization of solutions containing a difunctional poly(ethylene glycol) diallyl ether (PEGDAE) oligomer, a reactive diluent such as 4-vinyl-1,3-dioxolan-2-one (B1349326) (VEC), and a lithium salt like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI). nih.govresearchgate.net The resulting flexible and self-standing films serve as both an electrolyte and a separator, offering potential for high-voltage lithium metal batteries. nih.gov

Crosslinking with this compound significantly improves the mechanical integrity of polymer electrolytes, which in turn enhances lithium-ion (Li⁺) transfer. In GPEs, these networks have been shown to achieve ionic conductivity up to 1.2 mS/cm. The addition of plasticizers like Poly(Ethylene Glycol) Dimethyl Ether (PEGDME) to crosslinked systems further boosts conductivity. For instance, a cross-linked polymer electrolyte containing 75 wt% of PEGDME (with a molecular number average of 400) reached a maximum conductivity of 5.6 × 10⁻⁴ S/cm at 30°C. Another composite solid polymer electrolyte composed of a poly(ethylene oxide) matrix, ceramic filler, and 10 wt% PEGDME plasticizer demonstrated an ionic conductivity of 4.7 × 10⁻⁴ S cm⁻¹ at 60°C.

Ionic Conductivity of this compound-Based Electrolytes

| Electrolyte System | Additive/Plasticizer | Temperature (°C) | Ionic Conductivity (S/cm) |

|---|---|---|---|

| Gel Polymer Electrolyte (GPE) | None specified | Not specified | Up to 1.2 x 10⁻³ |

| Cross-linked Polymer Electrolyte | 75 wt% PEGDME (Mn=400) | 30 | 5.6 x 10⁻⁴ |

Electrochemical stability is a critical factor for electrolytes in high-voltage batteries. Polyether-based electrolytes, while widely used, have limitations in their oxidative stability. diva-portal.org However, modifications to the polymer structure can extend their operational window. Cross-linked polymer electrolytes prepared with diallyl group-containing poly(ethylene glycols) exhibit electrochemical stability up to 4.5 V against a lithium reference electrode. Studies have shown that modifying the terminal groups of polyethylene glycol chains from a reactive hydroxyl (–OH) group to a more stable methoxy (B1213986) (–OCH₃) group can significantly improve the electrochemical stability window (ESW) from 4.05 V to 4.3 V. uwo.ca

Dual-salt cross-linked polymer electrolytes (XPEs), incorporating lithium bis(fluorosulfonyl)imide (LiFSI) along with LiTFSI in a PEGDAE-based network, have shown improved electrochemical performance and a stable interface against lithium metal. nih.gov When assembled in a lithium metal battery with a LiNi₀.₈Co₀.₁₅Al₀.₀₅O₂ (NCA) cathode, these XPE films demonstrated excellent cycling stability at 20°C, with good capacity retention (>50%) even after 1000 cycles. nih.gov

Electrochemical Stability of Polyether-Based Electrolytes

| Electrolyte Polymer | Terminal Group | Electrochemical Stability Window (ESW) vs. Li/Li⁺ |

|---|---|---|

| Poly(ethylene glycol) (PEG) | -OH | 4.05 V |

| Poly(ethylene glycol) dimethyl ether (PEGDME) | -OCH₃ | 4.3 V |

Fabrication and Characterization of Hydrogels

This compound is a component in the fabrication of hydrogels, which are three-dimensional networks capable of absorbing large amounts of water. nih.gov The crosslinking process is fundamental to forming the hydrogel structure. These materials are often synthesized from PEG-based monomers due to the biocompatibility and non-toxic nature of poly(ethylene glycol). nih.govdatainsightsmarket.com

A notable strategy for hydrogel fabrication involves enzyme-mediated polymerization, which offers a biocompatible route to gelation. nih.gov Thiol-ene based hydrogels can be polymerized by exposing aqueous solutions of multi-functional thiol and poly(ethylene glycol) diallyl ether (PEGDAE) monomers to air in the presence of an enzymatic radical initiating system. nih.gov

One such system uses glucose oxidase (GOx), glucose, and ferrous ions (Fe²⁺). nih.gov In the presence of glucose and oxygen, GOx produces hydrogen peroxide. nih.gov The hydrogen peroxide is then reduced by Fe²⁺ to generate hydroxyl radicals, which initiate the thiol-ene polymerization between the PEGDAE and a thiol-containing monomer, such as ethoxylated trimethylolpropane (B17298) tri(3-mercaptopropionate) (ETTMP 1300). nih.gov The reaction proceeds through alternating propagation and chain-transfer steps, where thiol and allyl ether groups are consumed at nearly equal rates. nih.gov The polymerization rate is dependent on the concentration of the initiating components; for example, the rate increases with glucose concentration until the enzyme becomes saturated. nih.gov

Advanced Material Fabrication via Crosslinking of this compound

The crosslinking capabilities of this compound extend to the fabrication of various advanced materials beyond electrolytes and hydrogels. Its ability to form durable, three-dimensional networks makes it a valuable component in specialty polymers, high-performance coatings, and adhesives that require high strength and resistance to environmental stress. growthmarketreports.com

In the plastics industry, it serves as a co-monomer for producing specialty and engineering plastics with tailored properties. growthmarketreports.com It is also used in the production of highly water-absorbing polymers, where polymers crosslinked with allyl compounds like polythis compound have demonstrated superior water absorptivity compared to those crosslinked with acrylic agents. google.com The ether's role as a crosslinker enhances product performance in automotive, aerospace, and industrial applications by improving adhesion and durability in coatings. growthmarketreports.com

Crosslinking Applications and Network Formation Utilizing Ethylene Glycol Diallyl Ether

Formation of Crosslinked Poly(siloxane-g-oligo(ethylene oxide)) for Specific Applications

Crosslinked networks of poly(siloxane-g-oligo(ethylene oxide)) are advanced materials with significant potential, particularly in the field of solid polymer electrolytes (SPEs) for lithium batteries. The unique architecture of these polymers, combining a flexible polysiloxane backbone with ion-conducting oligo(ethylene oxide) side chains, provides a favorable framework for efficient ion transport. Ethylene (B1197577) glycol diallyl ether and similar diallyl-functionalized molecules serve as critical cross-linkers, creating a stable, three-dimensional network structure that enhances the mechanical integrity and electrochemical properties of the resulting electrolyte.

The primary method for forming these crosslinked networks is through an in situ hydrosilylation reaction. researchgate.netkoreascience.kr This process involves the addition of silicon-hydride (Si-H) bonds from a precursor polymer, such as poly(hydromethylsiloxane)-g-oligo(ethylene oxide), across the allyl double bonds of the cross-linking agent, like ethylene glycol diallyl ether or its analogs. researchgate.netgoogle.com The reaction is typically catalyzed by a platinum-based catalyst, such as Karstedt's catalyst or hexachloroplatinic acid, and is often carried out by heating the mixture. google.com This synthesis strategy allows for the creation of solid films from an initial liquid state, which is advantageous for battery assembly. google.com

The resulting cross-linked polymer network provides a mechanically stable host for lithium salts, addressing the leakage and safety concerns associated with liquid electrolytes in conventional lithium batteries. google.comdoi.org The polysiloxane backbone imparts low glass transition temperatures and high flexibility to the network, while the oligo(ethylene oxide) side chains are responsible for solvating the lithium cations and facilitating their movement, which is essential for ionic conductivity. researchgate.net

Research has demonstrated that the properties of these cross-linked poly(siloxane-g-oligo(ethylene oxide)) electrolytes can be finely tuned by adjusting the composition and molecular weight of the components. For instance, the addition of a non-volatile plasticizer like poly(ethylene glycol) dimethyl ether (PEGDME) has been shown to significantly enhance ionic conductivity. researchgate.netkoreascience.kroregonstate.edu The conductivity is often more dependent on the molecular weight and concentration of the plasticizer than on the specific cross-linker used. researchgate.netkoreascience.kr

Detailed studies have explored the electrochemical performance of these materials. Cross-linked solid polymer electrolytes prepared via hydrosilylation have exhibited high ionic conductivity and excellent electrochemical stability. For example, electrolytes plasticized with PEGDME have achieved a maximum conductivity of 5.6 x 10⁻⁴ S/cm at 30°C and have shown electrochemical stability up to 4.5 V against a lithium reference electrode. researchgate.netkoreascience.kr In other configurations using different cross-linkers but the same polymer family, conductivities as high as 8 x 10⁻⁴ S/cm at 30°C and oxidation stability up to 4.95 V have been reported. oregonstate.edu When formulated as gel polymer electrolytes (GPEs) by incorporating a liquid electrolyte, these systems can reach even higher conductivities, on the order of 3.92 x 10⁻³ S/cm at 30°C, with electrochemical stability up to 4.4 V. doi.org

The performance of these electrolytes in lithium battery cells has also been tested, demonstrating reversible electrochemical plating and stripping of lithium, a key requirement for rechargeable batteries. researchgate.netkoreascience.kroregonstate.edu

Table 1: Research Findings on Crosslinked Poly(siloxane-g-oligo(ethylene oxide)) Electrolytes

| Parameter | Finding | Source Index |

|---|---|---|

| Synthesis Method | In situ hydrosilylation between poly[hydromethylsiloxane-g-oligo(ethylene oxide)] and diallyl or triallyl group-containing poly(ethylene glycols). | researchgate.netkoreascience.kr |

| Plasticizer Effect | Addition of poly(ethylene glycol) dimethyl ether (PEGDME) greatly enhances ionic conductivity. | researchgate.netkoreascience.kroregonstate.edu |

| Max. Conductivity (SPE) | 5.6 x 10⁻⁴ S/cm at 30°C with 75 wt% PEGDME (Mn = 400). | researchgate.netkoreascience.kr |

| Max. Conductivity (SPE - alternative cross-linker) | 8 x 10⁻⁴ S/cm at 30°C with an [EO]/[Li] ratio of about 8. | oregonstate.edu |

| Max. Conductivity (GPE) | 3.92 x 10⁻³ S/cm at 30°C with 70 wt.% liquid electrolyte. | doi.org |

| Electrochemical Stability (SPE) | Up to 4.5 V vs. Li/Li⁺. | researchgate.netkoreascience.kr |

| Electrochemical Stability (SPE - alternative cross-linker) | Up to 4.95 V vs. Li/Li⁺. | oregonstate.edu |

| Electrochemical Stability (GPE) | Up to 4.4 V vs. Li/Li⁺. | doi.org |

| Cell Performance | Reversible electrochemical plating/stripping of lithium observed. | researchgate.netkoreascience.kroregonstate.edu |

Spectroscopic and Advanced Analytical Characterization of Ethylene Glycol Diallyl Ether and Its Polymeric Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Ethylene (B1197577) Glycol Diallyl Ether and its Polymers

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the precise structural determination of ethylene glycol diallyl ether and its polymers. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, enabling the identification of specific functional groups and the analysis of polymer microstructure.

For this compound, the ¹H NMR spectrum exhibits characteristic signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS). The allyl group protons give rise to distinct signals: the protons of the double bond (CH=CH₂) appear in the downfield region, typically between 5.0 and 6.0 ppm, while the methylene (B1212753) protons adjacent to the ether oxygen (-O-CH₂-CH=) are observed at around 4.0 ppm. The ethylene glycol backbone protons (-O-CH₂-CH₂-O-) produce a signal in the range of 3.5 to 3.7 ppm.

The polymerization of this compound can be monitored by observing the disappearance of the signals corresponding to the allyl double bonds. In the resulting polymer, new signals will appear, corresponding to the saturated backbone formed during polymerization. The integration of the NMR signals allows for the quantification of the degree of conversion and can provide insights into the polymer's microstructure, such as the extent of cyclization versus linear chain growth.

¹³C NMR spectroscopy provides complementary information by probing the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbons of the allyl double bond are typically found in the range of 117 to 135 ppm, while the carbons of the ethylene glycol unit and the methylene groups adjacent to the ether linkage appear at higher field strengths.

Table 1: Typical ¹H NMR Chemical Shifts for this compound

| Proton Type | Chemical Shift (δ, ppm) |

| -CH=CH₂ | 5.84 - 5.97 |

| -CH=CH ₂ | 5.17 - 5.26 |

| -O-CH ₂-CH=CH₂ | 4.01 |

| -O-CH ₂-CH ₂-O- | 3.50 - 3.71 |

Note: Chemical shifts can vary slightly depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound and for monitoring the progress of its polymerization. By measuring the absorption of infrared radiation at different frequencies, an IR spectrum is generated, which provides a "fingerprint" of the molecule.

The IR spectrum of this compound displays several characteristic absorption bands. A key feature is the C-O-C stretching vibration of the ether linkage, which typically appears as a strong band in the region of 1100 cm⁻¹. The presence of the allyl groups is confirmed by several bands: the C=C stretching vibration around 1645 cm⁻¹, and the C-H stretching and bending vibrations of the vinyl group (=C-H and =CH₂) in the regions of 3080-3020 cm⁻¹ and 1000-900 cm⁻¹, respectively.

During polymerization, the intensity of the absorption bands associated with the allyl groups will decrease as the double bonds are consumed. This change can be monitored in real-time using techniques like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, providing kinetic data on the polymerization reaction. nih.gov The formation of the polymer backbone results in the appearance of new bands or changes in the existing ones, reflecting the new chemical environment.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| C-H (alkene) | Stretching | 3080 - 3020 |

| C-H (alkane) | Stretching | 2950 - 2850 |

| C=C (alkene) | Stretching | ~1645 |

| C-O-C (ether) | Stretching | ~1100 |

| =C-H | Bending (out-of-plane) | ~990 and ~920 |

The analysis of the IR spectra of the resulting polymers can confirm the disappearance of the monomer's double bonds and the integrity of the ether linkages within the polymer structure.

Mass Spectrometry (MS) for Molecular and Fragment Analysis of this compound and Derivatives

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound and its derivatives by analyzing the mass-to-charge ratio (m/z) of ionized molecules and their fragments.

For this compound (C₈H₁₄O₂), the molecular weight is 142.20 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z of 142. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for ethers include cleavage of the C-O bond and the C-C bonds adjacent to the oxygen atom. The presence of allyl groups also leads to characteristic fragmentation patterns, such as the loss of an allyl radical (C₃H₅•), resulting in a fragment ion at m/z 99.

High-resolution mass spectrometry (HRMS) allows for the precise determination of the elemental composition of the molecule and its fragments, further confirming the identity of the compound. snu.ac.kr The NIST WebBook provides mass spectral data for this compound, showing prominent peaks that can be assigned to specific fragment ions. nist.gov

When analyzing derivatives or reaction products of this compound, MS can be used to identify the new structures by determining their molecular weights and analyzing their fragmentation patterns. For instance, in the study of polymer degradation, MS can identify the smaller molecules that are formed.

Table 3: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 143.10666 | 130.7 |

| [M+Na]⁺ | 165.08860 | 137.7 |

| [M-H]⁻ | 141.09210 | 130.7 |

| [M+NH₄]⁺ | 160.13320 | 152.4 |

| [M+K]⁺ | 181.06254 | 136.7 |

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

In the context of polymeric systems, techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) coupled with MS can be used to analyze the molecular weight distribution of the polymers, although this can be challenging for highly crosslinked networks.

Advanced Chromatographic and Thermal Analysis Techniques for Polymer Characterization (e.g., GPC, DSC, TGA)

The characterization of polymers derived from this compound requires a suite of advanced analytical techniques to determine their molecular weight distribution, thermal properties, and stability.

Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight distribution (MWD) of polymers. lcms.cz GPC separates molecules based on their hydrodynamic volume in solution. By passing a polymer solution through a column packed with porous gel, larger molecules elute first, while smaller molecules penetrate the pores and elute later. This allows for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which is a measure of the breadth of the molecular weight distribution. For polymers of this compound, GPC can be used to assess the extent of polymerization and the formation of different polymer chain lengths, particularly in cases where soluble polymers or oligomers are formed. researchgate.netescholarship.org

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to determine key thermal transitions in polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). perkinelmer.comsemanticscholar.org The Tg is a critical property of amorphous or semi-crystalline polymers, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. For crosslinked polymers derived from this compound, the Tg can provide insights into the crosslink density and the flexibility of the polymer network.

Thermogravimetric Analysis (TGA) is another essential thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. perkinelmer.comsemanticscholar.org TGA is used to evaluate the thermal stability of polymers and to determine their decomposition temperatures. The TGA curve provides information about the onset of decomposition, the rate of mass loss, and the amount of residual material at high temperatures. For polymers of this compound, TGA can be used to assess their suitability for high-temperature applications and to study the mechanism of their thermal degradation. researchgate.net

Table 4: Analytical Techniques for Polymer Characterization

| Technique | Property Measured | Information Obtained |

| Gel Permeation Chromatography (GPC/SEC) | Molecular Weight Distribution | Mn, Mw, Polydispersity Index (PDI) |

| Differential Scanning Calorimetry (DSC) | Heat Flow | Glass Transition (Tg), Melting (Tm), Crystallization (Tc) |

| Thermogravimetric Analysis (TGA) | Mass Change vs. Temperature | Thermal Stability, Decomposition Temperature |

These advanced analytical techniques, in conjunction with spectroscopic methods, provide a comprehensive understanding of the structure-property relationships in polymeric systems derived from this compound, which is crucial for their development and application in various fields.

Theoretical and Computational Studies of Ethylene Glycol Diallyl Ether

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in modern chemistry for predicting the behavior of molecules by solving the Schrödinger equation with various approximations. scienceopen.com Methods like Density Functional Theory (DFT) are routinely used to calculate the potential energy surface and electronic properties of molecules containing hundreds of atoms. scienceopen.com For ethylene (B1197577) glycol diallyl ether, these calculations offer deep insights into its electronic structure, which governs its reactivity.

The reactivity of a molecule is largely determined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. For ethylene glycol diallyl ether, the allyl groups, with their C=C double bonds, are expected to be the primary sites of reactivity.

Quantum chemical calculations can generate maps of electrostatic potential and electron density, visually identifying electron-rich and electron-poor regions of the molecule. In this compound, the electron density is highest around the oxygen atoms and the π-bonds of the allyl groups, marking them as likely sites for electrophilic attack. Conversely, the hydrogen atoms are relatively electron-poor. These computational models can predict various reactivity descriptors.

| Reactivity Descriptor | Definition | Predicted Relevance for this compound |

|---|---|---|

| Ionization Potential (IP) | The energy required to remove an electron from a molecule. Related to HOMO energy. | Indicates the ease of oxidation; relevant for radical cation formation during polymerization. |

| Electron Affinity (EA) | The energy released when an electron is added to a molecule. Related to LUMO energy. | Indicates the ease of reduction; relevant for reactions involving electron transfer. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. Proportional to the HOMO-LUMO gap. | A larger gap suggests higher stability and lower reactivity. |

| Electrophilicity Index (ω) | A measure of the ability of a species to accept electrons. | Helps quantify the reactivity of the allyl groups toward nucleophiles. |

By applying these computational techniques, researchers can predict how this compound will behave in various chemical environments, for instance, its propensity to undergo radical polymerization at the allyl sites. Hybrid models that combine graph neural networks with quantum mechanics-derived descriptors have shown significant improvements in predicting chemical reactivity, including activation energies for reactions. mit.edu

Density Functional Theory (DFT) for Elucidating Reaction Mechanisms and Catalyst Interactions

Density Functional Theory (DFT) is a highly effective computational method for studying the geometric and electronic structures of molecules and investigating reaction mechanisms. itu.edu.trresearchgate.net It allows for the detailed exploration of reaction pathways, including the identification of transition states and intermediate structures, providing a molecular-level understanding of chemical transformations. nih.gov

For this compound, DFT can be applied to several key areas:

Polymerization Mechanisms: The primary application of this compound is in polymerization. DFT calculations can model the initiation, propagation, and termination steps of its free-radical polymerization. This includes calculating the activation energy barriers for the addition of radicals to the allyl double bonds and assessing the likelihood of side reactions like chain transfer.

Oxidative Cleavage: The ethylene glycol backbone is susceptible to oxidative cleavage. DFT has been successfully used to propose a general mechanism for the Malaprade reaction, the oxidative cleavage of α-glycols like ethylene glycol by periodic acid. nih.gov The study detailed a three-step process involving the formation of a seven-membered ring intermediate, followed by a cyclic ester, before yielding the final products. nih.gov Such calculations can predict the most favorable reaction landscape and refine mechanistic propositions. nih.gov

Catalyst Interactions: In many polymerization processes, catalysts play a crucial role. DFT is instrumental in understanding the interactions between a monomer and a catalyst. For instance, DFT studies on the adsorption of ethylene glycol on a gold surface revealed specific non-covalent interactions, including Au···O and Au···H bonds, that stabilize the system. nih.govnih.gov Similar DFT calculations could be used to model the interaction of this compound with polymerization catalysts, optimizing catalyst design for improved efficiency and selectivity. Computational studies have shown that such interactions can significantly influence copolymerization efficiency. researchgate.net

| Application of DFT | Information Gained | Example from Related Systems |

|---|---|---|

| Reaction Pathway Analysis | Calculates energies of reactants, products, intermediates, and transition states to determine the minimum energy pathway. | Elucidation of the Malaprade oxidation mechanism for ethylene glycol, identifying key intermediates. nih.gov |

| Catalyst-Substrate Interaction | Models the electronic and steric interactions between the monomer and a catalyst's active site. | Analysis of ethylene glycol adsorption on a Au(111) surface, identifying stabilizing non-covalent interactions. nih.govnih.gov |

| Vibrational Analysis | Calculates theoretical infrared (IR) spectra to help assign experimental spectra and confirm the identity of reaction intermediates. | IR spectra of various ethylene glycol dinitrate esters were obtained and assigned using DFT vibrational analysis. researchgate.net |

Molecular Dynamics Simulations for Understanding Polymeric System Behavior

While quantum mechanics is ideal for studying individual molecules and reaction steps, molecular dynamics (MD) simulations are the tool of choice for understanding the behavior of large systems over time, such as polymers in solution. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a dynamic picture of the system's evolution.

For polymeric systems derived from this compound, all-atom MD simulations can provide critical insights into their macroscopic properties by examining their microscopic behavior. Although specific MD studies on poly(this compound) are scarce, extensive research on structurally similar polymers like poly(ethylene glycol) (PEG) and poly(glycidyl ether)s (PGE) demonstrates the potential of this technique. mdpi.comnih.govresearchgate.net

Key areas of investigation using MD simulations include:

Conformation and Solvation: MD simulations can reveal how polymer chains fold and behave in different solvents. For PEG-grafted membranes, simulations show that the PEG coating maintains a tightly bound hydration layer, which is crucial for its anti-fouling properties. nih.gov Similar studies on a poly(this compound) network could elucidate its interaction with water, which is vital for applications like hydrogels or coatings.

Thermoresponsive Behavior: Many polymers exhibit lower critical solution temperature (LCST) behavior, phase-separating from a solution above a certain temperature. MD simulations have been used to study the coil-globule transition mechanism in thermoresponsive polymers like PGEs. mdpi.comresearchgate.net These simulations can track changes in polymer chain extension, hydrogen bonding between the polymer and water, and the structure of hydration shells around hydrophobic groups as a function of temperature. mdpi.comresearchgate.net

Mechanical Properties: By simulating the response of the polymeric system to external forces, MD can help predict mechanical properties like elasticity and viscosity. This is particularly relevant for crosslinked networks formed from this compound, where the simulations could probe the relationship between crosslink density and material stiffness.

| Simulation Parameter/Analysis | Description | Insight Gained for Polymeric Systems |

|---|---|---|

| Force Field | A set of parameters and equations describing the potential energy of the system (e.g., OPLS-AA, CHARMM). | Determines the accuracy of the simulation in reproducing physical properties. researchgate.netrsc.org |

| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Provides detailed information on solvation shells and hydrogen bonding networks. researchgate.net |

| Radius of Gyration (Rg) | A measure of the overall size and compactness of a polymer chain. | Used to track conformational changes, such as the coil-to-globule transition in thermoresponsive polymers. mdpi.com |

| Hydrogen Bond Analysis | Counts the number and lifetime of hydrogen bonds within the polymer, between polymer and solvent, and within the solvent. | Explains the mechanism of phase separation and solubility. mdpi.comresearchgate.net |

Through these computational approaches, from the electronic level to the macroscopic scale, a comprehensive, predictive understanding of this compound and its resulting polymers can be achieved, guiding the design of new materials with tailored properties.

Emerging Research Directions and Future Perspectives in Ethylene Glycol Diallyl Ether Chemistry

Development of Novel Functionalized Ethylene (B1197577) Glycol Diallyl Ether Derivatives

The inherent reactivity of the allyl groups in EGDAE serves as a platform for extensive chemical modification, leading to a new generation of functional polymers. Research is actively pursuing the synthesis of novel derivatives by introducing various functional moieties to the polymer backbone.

One significant area of development involves the copolymerization of EGDAE or its oligomers with other functional monomers. For instance, novel cross-linked polymer electrolytes (XPEs) have been synthesized through the UV-light-induced free-radical copolymerization of a PEGDAE oligomer with a monofunctional reactive diluent, 4-vinyl-1,3-dioxolan-2-one (B1349326) (VEC). acs.orgresearchgate.net This process results in a polymer matrix composed of a linear polyethylene (B3416737) chain functionalized with cyclic carbonate (dioxolanone) groups, cross-linked by ethylene oxide units. acs.orgresearchgate.net Such modifications are crucial for applications in energy storage.

Another approach involves the chemical modification of related poly(ethylene glycol) copolymers. For example, copolymers of allyl glycidyl (B131873) ether and ethylene oxide can be modified by adding 2-aminoethanethiol to the pendant allyl groups, yielding an aminated PEG derivative with a well-defined structure. nih.gov This demonstrates the potential to introduce amine functionalities, which can impart pH-responsiveness or serve as handles for further bioconjugation.

Furthermore, research into the isomerization of the allyl ethers in poly(ethylene glycol) monoallyl ether derivatives to more reactive 1-propenyl ethers using ruthenium complex catalysts highlights a sophisticated strategy for enhancing their utility in UV-initiated cationic polymerization. researchgate.net This conversion is a key technological step toward producing highly reactive monomers for creating specialized coatings and adhesives. researchgate.net

| Base Monomer/Oligomer | Reaction Type | Co-monomer/Reagent | Resulting Functional Group/Structure | Potential Application |

|---|---|---|---|---|

| Poly(ethylene glycol) diallyl ether (PEGDAE) | UV-induced free-radical copolymerization | 4-vinyl-1,3-dioxolan-2-one (VEC) | Cyclic carbonate (dioxolanone) moieties | Polymer electrolytes for batteries acs.orgresearchgate.net |

| Allyl glycidyl ether / Ethylene oxide copolymer | Thiol-ene addition | 2-aminoethanethiol | Pendant primary amino groups | Cationic polymers, polyion complexes nih.gov |

| Allyloxypoly(ethylene glycol) | Catalytic Isomerization | Ruthenium complex | 1-propenyl ether group | Highly reactive monomers for UV-curing researchgate.net |

| Trimethylolpropane (B17298) allyl ether (as initiator) | Anionic polymerization | Ethylene oxide | Branched PEG with terminal hydroxyls | Heterobifunctional polymers for bioconjugation rsc.org |

Advanced Applications in Responsive Materials and Specialized Polymer Engineering

The development of functionalized EGDAE derivatives is directly translating into pioneering applications in smart materials and high-performance polymers. These materials are engineered to respond to external stimuli or to meet stringent mechanical and chemical requirements.

Responsive Materials: A significant frontier is the creation of stimuli-responsive materials, particularly hydrogels and polymer electrolytes. EGDAE and its derivatives are excellent crosslinkers for producing hydrogels that can change their volume or release cargo in response to stimuli like temperature or pH. acs.orgacs.org For example, hydrogels fabricated using di(ethylene glycol)-based polymers can exhibit a lower critical solution temperature (LCST), causing them to undergo a reversible phase transition upon heating. acs.org This property is highly sought after for applications in drug delivery and tissue engineering. acs.orgnih.gov

In the realm of energy storage, EGDAE-based cross-linked polymer electrolytes (XPEs) are showing immense promise for high-voltage lithium metal batteries. acs.orgnih.gov By creating a robust, cross-linked network, these electrolytes exhibit enhanced electrochemical stability and resistance to the growth of lithium dendrites, a common failure mechanism in lithium batteries. acs.orgresearchgate.net Research has shown that dual-salt XPEs based on PEGDAE can achieve stable cycling for over 1000 hours and enable good capacity retention in high-voltage battery configurations. acs.orgresearchgate.net

Specialized Polymer Engineering: In polymer engineering, the primary role of EGDAE is as a crosslinking agent to enhance the properties of various materials. Its ability to form stable, three-dimensional networks is leveraged to improve the mechanical strength, thermal stability, and chemical resistance of polymers used in coatings, adhesives, and specialty plastics. Research has demonstrated that using polyethylene glycol diallyl ether as a crosslinking agent can produce polymers with superior water absorptivity compared to those made with conventional acrylic crosslinkers. google.com This is particularly relevant for producing superabsorbent polymers for various applications.

| Application Area | Polymer System | Key Finding / Enhanced Property |

|---|---|---|

| Stimuli-Responsive Hydrogels | Copolymers of oligo(ethylene glycol) methacrylates and crosslinkers | Tunable volume phase transitions in response to temperature and pH. acs.orgrsc.org |

| High-Voltage Lithium Batteries | Cross-linked polymer electrolyte (XPE) from PEGDAE and VEC | Excellent resistance to lithium dendrite growth and stable cycling over 1000 cycles. acs.orgresearchgate.net |

| Highly Water-Absorbing Polymers | Polymerized acrylic acid with PEGDAE crosslinker | Superior water absorptivity compared to standard acrylic crosslinkers. google.com |

| Solid Polymer Electrolytes | Crosslinked poly(ethylene glycol) diglycidyl ether-based electrolyte | High electrochemical stability (up to 4.5 V) and considerable ionic conductivity at room temperature. nih.gov |

Interdisciplinary Research Opportunities and Synergistic Investigations

The unique properties of EGDAE and its derivatives position them at the intersection of several scientific disciplines, creating fertile ground for synergistic research.

Biomedical Engineering and Polymer Chemistry: Poly(ethylene glycol) (PEG) is a cornerstone material in the biomedical field due to its biocompatibility and low immunogenicity. unesp.br Functionalized PEG derivatives, including those based on allyl ethers, open up new avenues for creating advanced biomaterials. nih.gov The ability to graft these polymers onto biological molecules or surfaces can be used to develop sophisticated drug delivery systems, tissue engineering scaffolds, and non-fouling coatings for medical devices. nih.govunesp.br For instance, multi-stimuli-responsive hydrogels that combine temperature sensitivity with enzyme-degradable crosslinks are being developed for localized and controlled drug release. nih.gov

Sustainable Chemistry and Industrial Applications: There is a growing drive to develop polymers from renewable resources and to design materials that are more sustainable. Research into using bio-based monomers in conjunction with crosslinkers like EGDAE aligns with these goals. scirp.org Investigations into the recyclability of cross-linked polymers and the development of solvent-free curing processes, such as UV-initiated polymerization, represent a synergy between polymer science and green chemistry principles. researchgate.net These efforts aim to reduce the environmental impact of industrial materials like coatings, adhesives, and resins.

Q & A

What are the optimal synthesis methods for ethylene glycol diallyl ether, and how do reaction conditions influence product purity?

Basic

this compound is typically synthesized via catalytic etherification using acid catalysts (e.g., strong acid ion-exchange resins) or transition metal catalysis. A method involving allyl glycidyl ether and allyl alcohol with a SnCl4-supported ion-exchange resin achieves high yields under mild conditions (80–100°C, 3–5 hours) . Continuous flow reactors, such as adiabatic systems, improve efficiency by reducing side reactions (e.g., oligomerization) and enabling precise temperature control . Key parameters include molar ratios (excess allyl alcohol), catalyst loading (5–10 wt%), and reaction time. Post-synthesis purification via vacuum distillation removes unreacted monomers and byproducts.

Which analytical techniques are most reliable for quantifying this compound in polymerization systems?

Basic

Near-infrared (NIR) spectroscopy (6130 cm⁻¹ for alkene CH stretch) and ¹H NMR (δ 5.2–5.8 ppm for allyl protons) are standard for real-time monitoring of monomer conversion . Gas chromatography (GC) with flame ionization detection (FID) provides high sensitivity for trace analysis, while mass spectrometry (MS) identifies degradation byproducts. Calibration curves using purified standards are critical for accuracy, especially in complex matrices like thiol-ene formulations .

How do initiation mechanisms (thermal vs. photo) affect the kinetics of thiol-ene polymerization with this compound?

Basic

Thermal initiation relies on radical generation via thiol oxidation by trace oxygen, leading to autoacceleration after an induction period (~30–60 minutes). Photoinitiation (e.g., TPO or ITX) shortens induction times (<5 minutes) and provides better control over polymerization rates . Kinetic studies show that thermal systems exhibit higher sensitivity to impurities (e.g., peroxides), while photoinitiated systems achieve near-quantitative conversions (>95%) in <2 hours .

What are the mechanistic differences between radical-mediated and insertion polymerization of this compound?

Advanced

Radical-mediated thiol-ene polymerization follows a step-growth mechanism, with thiyl radicals adding to allyl groups, forming stable thioether linkages . In contrast, palladium-catalyzed insertion polymerization proceeds via 2,1-insertion of diallyl ether into Pd–C bonds, producing cyclic ether repeat units (96–99% selectivity) . The latter avoids chain-transfer reactions, enabling higher molecular weights (DPₙ ≈44) but requires strict oxygen exclusion.

How does this compound enhance crosslinking in unsaturated polyester resins?

Advanced

As a crosslinker, this compound improves thermal stability (Tg >150°C) by forming rigid networks through radical copolymerization with styrene or methacrylates. Its dual allyl groups enable rapid gelation (10–20 minutes at 80°C with 1 wt% peroxide) and reduce shrinkage compared to divinyl ethers . Kinetic studies reveal that stoichiometric imbalances (thiol:ene ratios ≠1:1) lead to incomplete curing and reduced mechanical strength .

How should researchers resolve contradictions in reported polymerization kinetics for this compound?

Advanced

Discrepancies in rate constants (e.g., autoacceleration thresholds) often stem from variations in oxygen content, thiol purity, or solvent polarity. For example, NIR data from bulk polymerizations show faster kinetics than solution-based systems due to reduced chain mobility . Standardizing protocols (e.g., degassing methods, inhibitor removal) and reporting detailed impurity profiles (e.g., peroxide levels) are essential for reproducibility .

What toxicological considerations are critical when handling this compound?

Basic

While specific data on this compound are limited, related glycol ethers (e.g., ethylene glycol monomethyl ether) exhibit reproductive toxicity and hematological effects in animal studies. Use fume hoods, nitrile gloves, and respiratory protection to minimize inhalation/contact. Toxicity screening should follow OECD Guidelines 423 (acute oral toxicity) and 471 (genotoxicity) .

How does thermal stability of this compound-based polymers compare to other allyl monomers?

Advanced

Polymers derived from this compound exhibit superior thermal stability (decomposition onset ~300°C) compared to diallyl phthalate (~250°C) due to ether linkages resisting oxidative cleavage . Thermogravimetric analysis (TGA) under nitrogen shows a single degradation step, while air exposure induces additional weight loss (~20%) from oxidative crosslinking.

What structural characterization methods elucidate the network architecture of this compound copolymers?

Advanced

Solid-state ¹³C NMR (50–70 ppm for ether carbons) and FTIR (1110 cm⁻¹ for C–O–C) confirm crosslink density. Small-angle X-ray scattering (SAXS) reveals microphase separation in block copolymers, while dynamic mechanical analysis (DMA) quantifies crosslink density via rubbery plateau modulus .

How do solvent polarity and viscosity affect thiol-ene polymerization with this compound?

Advanced

Polar solvents (e.g., DMSO) accelerate thiol-ene reactions by stabilizing thiyl radicals, but increase viscosity, limiting diffusion-controlled termination. Nonpolar solvents (e.g., toluene) reduce autoacceleration but require higher initiator concentrations. Emulsion polymerization balances these effects, achieving >90% conversion in water-in-oile systems with surfactant stabilization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.